Sinogliatina

Descripción general

Descripción

Sinogliatin, also known as HMS-5552 and RO-5305552, is a glucokinase activator potentially for the treatment of type 2 diabetes.

Aplicaciones Científicas De Investigación

Activación de la Glucoquinasa

La Sinogliatina es un activador novedoso de la glucoquinasa {svg_1}. La glucoquinasa es una enzima que facilita la conversión de glucosa a glucosa-6-fosfato, un paso esencial en la utilización de glucosa por el cuerpo. Al activar esta enzima, la this compound puede ayudar a regular los niveles de glucosa en sangre, convirtiéndola en un posible tratamiento para la diabetes mellitus {svg_2}.

Modelado Farmacocinético/Farmacodinámico

La this compound se ha utilizado en estudios para desarrollar metodologías para predecir los perfiles farmacocinéticos/farmacodinámicos de nuevos fármacos en estudios de primera administración en pacientes (FIP) {svg_3}. Esto implica integrar dinámicamente información clave específica del sistema y del fármaco en perfiles predictivos {svg_4}.

Tratamiento de la Diabetes Mellitus Tipo 2 (T2DM)

Los perfiles farmacocinéticos/farmacodinámicos de la this compound se han estudiado en pacientes con T2DM {svg_5}. Los resultados de estos estudios pueden ayudar a informar la dosificación y la administración de la this compound en el tratamiento de la T2DM {svg_6}.

Modelado Farmacocinético Basado en la Fisiología (PBPK)

Se ha desarrollado un modelo PBPK para la this compound, integrando escalado alométrico, exploración in vitro a in vivo y métodos de tiempo de residencia medio en estado estable {svg_7}. Este modelo proporciona información mecanicista sobre las propiedades farmacocinéticas de la this compound en humanos {svg_8}.

Características de Metabolismo y Farmacocinética (DMPK) de Fármacos

Se han realizado estudios para comprender las características DMPK de la this compound {svg_9}. Estos estudios han confirmado que la this compound se metaboliza principalmente por el citocromo P450 (CYP) 3A4 {svg_10}.

Diseño de Estudio Clínico de Interacción Fármaco-Fármaco (DDI)

El modelo PBPK validado de la this compound se ha aplicado para apoyar un diseño de estudio clínico DDI {svg_11}. Esto implica evaluar los efectos de otros fármacos en la farmacocinética de la this compound {svg_12}.

Evaluación de Factores Intrínsecos en la Exposición a Fármacos

El modelo PBPK de la this compound también se ha utilizado para evaluar los efectos de los factores intrínsecos, como la cirrosis hepática y los factores genéticos, en la exposición a fármacos {svg_13} {svg_14}.

Simulación de Farmacocinética en Condición de Alimentación

El modelo PBPK de la this compound se ha validado mediante la simulación de su farmacocinética en una condición de alimentación {svg_15}. Esto puede ayudar a comprender cómo la ingesta de alimentos afecta la absorción y el metabolismo de la this compound {svg_16}.

Mecanismo De Acción

Target of Action

Sinogliatin primarily targets glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .

Mode of Action

Sinogliatin is an oral glucokinase activator. It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .

Biochemical Pathways

Sinogliatin affects the glucose homeostasis pathway. By allosterically stimulating glucokinase, it helps maintain glucose homeostasis . This action is particularly beneficial for patients with type 2 diabetes mellitus (T2DM), where the expression of glucokinase is reduced .

Pharmacokinetics

Sinogliatin’s pharmacokinetic properties have been studied using allometric scaling (AS), in vitro to in vivo exploration (IVIVE), and steady-state concentration–mean residence time (Css-MRT) methods . These studies confirmed that sinogliatin is predominantly metabolized by cytochrome P450 (CYP) 3A4 . The Css-MRT method suggested that dog pharmacokinetic profiles were more similar to human pharmacokinetic profiles .

Result of Action

Sinogliatin has demonstrated excellent 24-hour glucose control of both fasting plasma glucose (FPG) and post-meal glucose (PMG) levels in diabetic patients . It also showed robust glucose-stimulated insulin release (GSIR), and sustained dose-proportional glucose lowering with very low risk of hypoglycemia throughout the trial .

Action Environment

The action of Sinogliatin can be influenced by various environmental factors. For instance, it was found that the pharmacokinetics of Sinogliatin could be simulated under a fed condition . The validated model was applied to support a clinical drug–drug interaction (DDI) study design and to evaluate the effects of intrinsic (hepatic cirrhosis, genetic) factors on drug exposure .

Actividad Biológica

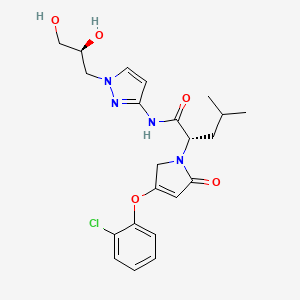

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide, commonly referred to as Dorzaglitin or HM-S5552 , is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN4O5 |

| Molecular Weight | 462.93 g/mol |

| CAS Number | 1191995-00-2 |

| Boiling Point | Not available |

| Purity | Not specified |

The biological activity of Dorzaglitin is primarily attributed to its unique structure, which includes a pyrrole ring and a chlorophenoxy group. These functional groups allow the compound to interact with various biological targets, potentially influencing multiple signaling pathways. Research indicates that compounds with similar structures may exhibit:

- Anti-inflammatory properties

- Analgesic effects

- Anticancer activity

The specific mechanisms through which Dorzaglitin exerts these effects are still under investigation but are believed to involve modulation of enzyme activities and receptor interactions.

Anti-inflammatory and Analgesic Effects

Studies have shown that Dorzaglitin possesses significant anti-inflammatory properties. It has been evaluated in various in vitro and in vivo models where it demonstrated the ability to reduce inflammation markers and pain responses. The compound's efficacy in these areas may be linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Dorzaglitin has also been investigated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 4.2 |

| MCF-7 | 1.88 |

| B16-F10 | 2.12 |

These findings suggest that Dorzaglitin may interfere with cancer cell proliferation and survival through apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the potential therapeutic applications of Dorzaglitin:

- Inflammation Model Study : A study involving animal models of arthritis showed that treatment with Dorzaglitin significantly reduced joint swelling and pain compared to controls.

- Cancer Cell Line Study : In vitro studies demonstrated that Dorzaglitin inhibited the growth of melanoma cells by inducing apoptosis, suggesting a potential role in cancer therapy .

- Mechanistic Study : Molecular dynamics simulations indicated that Dorzaglitin interacts with specific protein targets involved in inflammation and cancer progression, providing insights into its mode of action .

Propiedades

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a physiologically based pharmacokinetic (PBPK) model for Sinogliatin, especially in the early stages of drug development?

A1: Developing a PBPK model for Sinogliatin, a first-in-class glucokinase activator, is crucial in early clinical development for several reasons []. First, it allows researchers to predict the drug's behavior in the human body based on preclinical data. This can help optimize clinical trial design, including dose selection and study population. Secondly, PBPK models integrate data from various sources, such as in vitro experiments and allometric scaling, offering a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). This approach can be particularly valuable for Sinogliatin, as it helps to understand its pharmacokinetic properties and potentially predict potential drug-drug interactions.

Q2: How does the "Learn–Research–Confirm" process described in the research contribute to translational modeling and simulation in early-phase clinical development?

A2: The "Learn–Research–Confirm" process plays a vital role in refining translational modeling and simulation, particularly for new drugs like Sinogliatin in early-phase clinical trials []. This iterative approach involves:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.